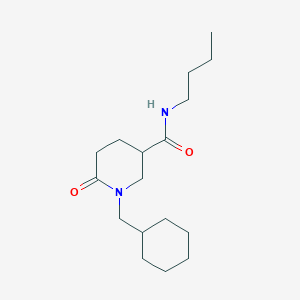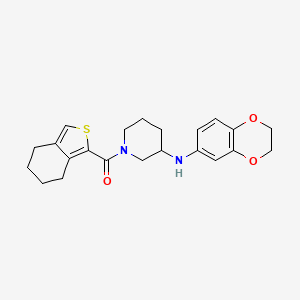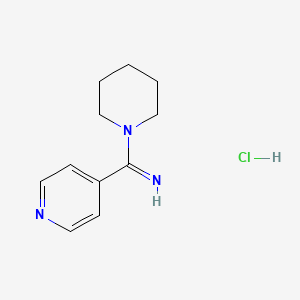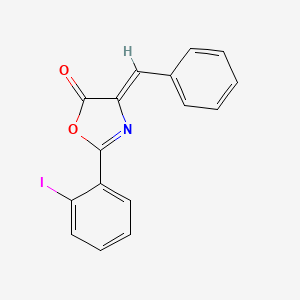
N-butyl-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide, also known as BCT-197, is a novel small molecule inhibitor that has been developed for the treatment of inflammatory diseases. It is a potent and selective inhibitor of the NLRP3 inflammasome, which plays a key role in the regulation of the immune system. BCT-197 has shown promising results in preclinical studies and has the potential to be a valuable therapeutic agent for a range of inflammatory diseases.
Mecanismo De Acción
N-butyl-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide works by inhibiting the NLRP3 inflammasome, which is a key regulator of the immune system. The NLRP3 inflammasome is activated in response to a range of stimuli, including pathogens and damage-associated molecular patterns (DAMPs). Once activated, the NLRP3 inflammasome triggers the production of pro-inflammatory cytokines, such as IL-1β and IL-18, which contribute to the development of inflammatory diseases. By inhibiting the NLRP3 inflammasome, this compound reduces the production of these cytokines and helps to alleviate inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. These include a reduction in the production of pro-inflammatory cytokines, such as IL-1β and IL-18, and a decrease in the infiltration of immune cells into inflamed tissues. In addition, this compound has been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to the development of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-butyl-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide has several advantages for laboratory experiments. It is a small molecule inhibitor, which makes it easy to synthesize and administer to animals. In addition, this compound has a favorable safety profile, with no significant adverse effects reported in animal studies. However, there are also some limitations to the use of this compound in laboratory experiments. It is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects. In addition, the synthesis of this compound is complex, which may limit its availability for use in laboratory studies.
Direcciones Futuras
There are several potential future directions for research on N-butyl-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide. One area of focus is the development of this compound as a therapeutic agent for inflammatory diseases in humans. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in patients with gout and osteoarthritis. In addition, there is interest in exploring the potential of this compound for the treatment of other inflammatory diseases, such as Alzheimer's disease and multiple sclerosis. Another area of future research is the elucidation of the precise mechanism of action of this compound. This could help to identify new targets for the development of novel anti-inflammatory agents. Finally, there is interest in exploring the potential of this compound in combination with other anti-inflammatory agents, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. This could potentially enhance the efficacy of this compound and reduce the risk of side effects.
Métodos De Síntesis
The synthesis of N-butyl-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide involves a series of chemical reactions that are carried out in a laboratory setting. The process begins with the preparation of the starting materials, which are then subjected to a series of chemical reactions to produce the final product. The exact details of the synthesis method are proprietary and have not been disclosed in the scientific literature.
Aplicaciones Científicas De Investigación
N-butyl-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide has been the subject of extensive scientific research, with a focus on its potential therapeutic applications. Preclinical studies have demonstrated that this compound is effective in the treatment of a range of inflammatory diseases, including gout, osteoarthritis, and Alzheimer's disease. In addition, this compound has been shown to have a favorable safety profile, with no significant adverse effects reported in animal studies.
Propiedades
IUPAC Name |
N-butyl-1-(cyclohexylmethyl)-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2/c1-2-3-11-18-17(21)15-9-10-16(20)19(13-15)12-14-7-5-4-6-8-14/h14-15H,2-13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETYAESCLBKKLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCC(=O)N(C1)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-5-hydroxy-4-(2-methoxyphenyl)-10-methyl-8-oxo-4H,8H-pyrano[2,3-f]chromene-3-carbonitrile](/img/structure/B6100386.png)
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B6100390.png)


![4-[3-(3-chlorophenyl)-3-phenylpropanoyl]-2-piperazinone](/img/structure/B6100434.png)


![2-[(4-fluorophenoxy)methyl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6100442.png)
![3-[(2-fluorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6100444.png)
![1-[2-({[2-(2-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6100452.png)
![N-(4-ethoxyphenyl)-2-{4-hydroxy-2-[(3-hydroxybenzylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6100459.png)
![N-[4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-2,2-dimethylpropanamide](/img/structure/B6100475.png)
![2-[(2-chlorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylic acid](/img/structure/B6100483.png)
![7-(2,3-difluorobenzyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6100486.png)